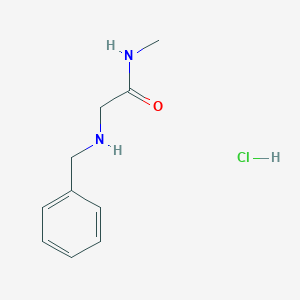
1,4-Diethyl-2,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethyl-2,3,5-trinitrobenzene is an aromatic compound characterized by the presence of three nitro groups and two ethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diethyl-2,3,5-trinitrobenzene can be synthesized through the nitration of 1,4-diethylbenzene. The nitration process involves the introduction of nitro groups into the benzene ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired trinitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diethyl-2,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (chlorine, bromine) or sulfonating agents under acidic conditions.
Major Products Formed
Reduction: The reduction of this compound yields 1,4-diethyl-2,3,5-triaminobenzene.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
1,4-Diethyl-2,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Explosives Research: Due to the presence of nitro groups, it is studied for its potential use in the formulation of explosives and propellants.
Mecanismo De Acción
The mechanism of action of 1,4-diethyl-2,3,5-trinitrobenzene involves the interaction of its nitro groups with various molecular targets The nitro groups can undergo reduction to form reactive intermediates, which can then participate in further chemical reactions
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the ethyl groups.
2,4,6-Trinitrotoluene (TNT): Contains three nitro groups and a methyl group instead of ethyl groups.
Uniqueness
1,4-Diethyl-2,3,5-trinitrobenzene is unique due to the presence of ethyl groups, which influence its chemical reactivity and physical properties. The ethyl groups can affect the compound’s solubility, melting point, and overall stability, making it distinct from other trinitrobenzene derivatives.
Propiedades
IUPAC Name |
1,4-diethyl-2,3,5-trinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-3-6-5-8(11(14)15)7(4-2)10(13(18)19)9(6)12(16)17/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMATHOIISNIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2665709.png)

![3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2665711.png)


![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)
![N-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2665717.png)
![2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2665720.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)
![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)
![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)


